molecular formula C7H10N2OS B13209942 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one

Cat. No.: B13209942
M. Wt: 170.23 g/mol
InChI Key: IQIRCSRIGHXIDR-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Preparation Methods

The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently .

Comparison with Similar Compounds

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiazole derivatives.

Biological Activity

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound's unique structure, characterized by the thiazole ring, contributes to its diverse biological properties and mechanisms of action.

  • Molecular Formula : C7H10N2OS
  • Molecular Weight : 170.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The thiazole ring facilitates binding to these targets, influencing their activity and leading to various biological effects. Research indicates that compounds with similar structures often exhibit significant antimicrobial properties by inhibiting key enzymes involved in microbial growth .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against various microbial strains:

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus7.8
Escherichia coli15.6
Candida albicans8.0
Aspergillus fumigatus10.0

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Studies

Several case studies have explored the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like oxytetracycline by a factor of eight in some cases .
  • Fungal Resistance : Another investigation focused on its antifungal properties against azole-resistant strains of Aspergillus fumigatus, showing promising results in inhibiting fungal growth .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound binds to specific enzymes critical for microbial survival, thereby disrupting normal cellular functions and leading to cell death .

Synthesis and Production

The synthesis of this compound typically involves a reaction between 2-methyl-1,3-thiazole-5-carbaldehyde and 3-amino-propan-1-one under controlled conditions. This process can be optimized for industrial production using continuous flow synthesis techniques to enhance yield and purity .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

IQIRCSRIGHXIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)CCN

Origin of Product

United States

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